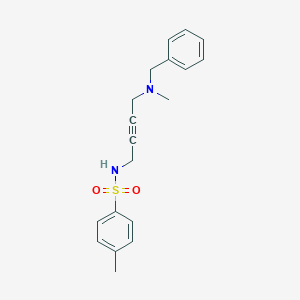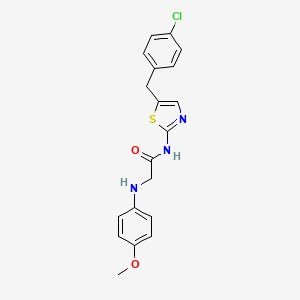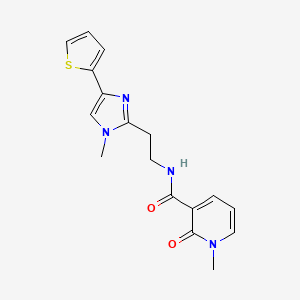![molecular formula C21H17N3O B2995280 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide CAS No. 404831-36-3](/img/structure/B2995280.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They have been used as allosteric activators of human glucokinase, which has significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions . For instance, some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of glucokinase .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core of these molecules is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .
Chemical Reactions Analysis
Benzimidazole derivatives undergo various chemical reactions . For example, compounds 10e and 11s showed prominent growth inhibition at 10 –5 M concentration against various cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques . For example, it has been reported that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide and its derivatives are used in the synthesis of novel aromatic polyimides, which are polymers with high thermal stability. These polymers have solubility in various organic solvents and demonstrate high degradation temperatures, making them suitable for high-temperature applications. They exhibit properties like specific heat capacity and glass transition temperatures (Tg), which are crucial for their use in advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Cancer Research
Several derivatives of this compound have been synthesized and studied for their potential as anticancer agents. For instance, a novel series of trisubstituted benzimidazole derivatives have shown inhibitory effects against MDA-MB-231 breast cancer cell proliferation. These findings highlight the potential of these compounds in cancer treatment research (Thimmegowda et al., 2008).
Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound have been involved in the development of high-performance liquid chromatography methods. These methods aim to determine the presence of specific degradation products in pharmaceutical formulations, highlighting the role of these compounds in ensuring the quality and stability of pharmaceuticals (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).
Pharmaceutical Research
Benzimidazole derivatives, including this compound, have significant pharmaceutical relevance. They are known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. This broad spectrum of biological activity makes them a subject of extensive research in drug development (Salahuddin, Shaharyar, & Mazumder, 2017).
Corrosion Inhibition Studies
Derivatives of this compound have been theoretically studied for their potential as corrosion inhibitors. These studies involve computational methods to predict the efficiency of these compounds in preventing corrosion, which is vital in industrial applications (Obot & Obi-Egbedi, 2010).
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which this compound belongs to, have been reported to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with various targets in the body, leading to their diverse pharmacological effects . For instance, some benzimidazole derivatives have been found to activate human glucokinase (GK), an enzyme that plays a key role in the regulation of carbohydrate metabolism .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can affect the carbohydrate metabolism pathway .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of effects due to their diverse pharmacological activities . For instance, benzimidazole derivatives that activate human glucokinase can help regulate blood glucose levels .
Action Environment
Benzimidazole derivatives have been reported to be generally considered air stable and thermally stable up to 200 °C .
Safety and Hazards
The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structures and biological activities . For instance, it has been reported that some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
The future directions for the research and development of benzimidazole derivatives could include the design and synthesis of newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety . Additionally, further studies could focus on the development of new drugs that overcome the problems of antimicrobial resistance .
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-7-2-3-10-17(14)21(25)22-16-9-6-8-15(13-16)20-23-18-11-4-5-12-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZUSCRJGATZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)

![2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2995214.png)
![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)

![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)
